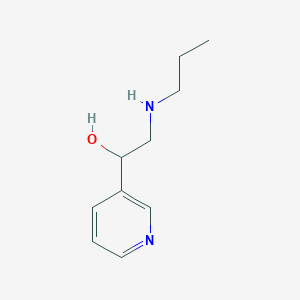

2-(Propylamino)-1-(pyridin-3-yl)ethanol

Description

General Overview of Aminoalcohols with Pyridine (B92270) Moieties

Aminoalcohols containing a pyridine moiety, known as aminopyridylethanols, are a significant class of organic compounds. These molecules feature a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom, and an aminoalcohol functional group. The presence of both a basic nitrogen atom in the pyridine ring and the amino group, as well as a hydroxyl group, imparts these molecules with a range of chemical properties and potential applications.

The pyridine ring itself is a common structural motif in numerous biologically active compounds, including pharmaceuticals and natural products. nih.gov The aminoalcohol portion of the scaffold is also a key feature in many medicinal compounds. The combination of these two components in aminopyridylethanols creates a versatile scaffold that has been explored in various chemical and pharmaceutical research areas. The basicity of the pyridine and amino nitrogens, along with the hydrogen-bonding capability of the hydroxyl group, allows for a variety of intermolecular interactions.

Structural Classification and Distinctive Features of 2-(Propylamino)-1-(pyridin-3-yl)ethanol

This compound is a specific isomer within the aminopyridylethanol class. Its structure is characterized by an ethanol (B145695) backbone to which a propylamino group is attached at the second carbon and a pyridin-3-yl group is attached at the first carbon.

Key Structural Features:

Pyridine Ring Position: The pyridine ring is attached at the 3-position, also known as the meta-position. This substitution pattern influences the electronic properties and steric environment of the molecule.

Amino Group: The secondary amine has a propyl group attached, which contributes to the lipophilicity of the molecule.

Chiral Center: The carbon atom bonded to the hydroxyl group and the pyridine ring is a chiral center. This means that this compound can exist as two enantiomers, (R)- and (S)-isomers.

These structural features distinguish it from other isomers, such as those with the pyridine ring at the 2- or 4-position, or those with different alkyl substituents on the amino group. The specific arrangement of these functional groups dictates the molecule's three-dimensional shape, reactivity, and potential biological interactions.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 91800-29-2 | lookchem.com |

| Molecular Formula | C10H16N2O | lookchem.com |

| IUPAC Name | This compound | |

| Synonyms | N/A | N/A |

Historical Context of Related Chemical Syntheses and Discoveries

The synthesis of pyridine derivatives has a rich history dating back to the 19th century. One of the earliest and most well-known methods is the Hantzsch pyridine synthesis, first described in 1881. This method and others that followed laid the groundwork for accessing a wide variety of substituted pyridines.

The synthesis of 3-substituted pyridines, such as the pyridin-3-yl moiety in the target compound, has been an area of significant research. A common strategy for preparing compounds like this compound involves the reaction of a suitable pyridine-containing starting material with an appropriate amine. For instance, a general approach could involve the reaction of a 3-substituted pyridine epoxide with propylamine (B44156). guidechem.com

Another synthetic route could start from 3-pyridinecarboxaldehyde. This aldehyde can be reacted to form an intermediate which is then coupled with an amino-containing group. The development of various synthetic methodologies has been driven by the interest in aminopyridylethanol scaffolds for potential applications in medicinal chemistry, where they can serve as building blocks for more complex molecules. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-(propylamino)-1-pyridin-3-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-2-5-11-8-10(13)9-4-3-6-12-7-9/h3-4,6-7,10-11,13H,2,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJUNJSZNJODPKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(C1=CN=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40478961 | |

| Record name | 2-(Propylamino)-1-(pyridin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40478961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91800-29-2 | |

| Record name | 2-(Propylamino)-1-(pyridin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40478961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Propylamino 1 Pyridin 3 Yl Ethanol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 2-(propylamino)-1-(pyridin-3-yl)ethanol, several logical disconnections can be proposed, guiding the design of a synthetic plan.

The primary disconnections for the target molecule are:

C-N Bond Disconnection (Route A): The bond between the nitrogen and the propyl group is a logical point for disconnection. This suggests a precursor like 2-amino-1-(pyridin-3-yl)ethanol, which can then be alkylated with a propyl-containing electrophile.

C-N Bond Disconnection (Route B): A second key disconnection is the C-N bond of the ethanolamine (B43304) backbone. This approach breaks the molecule into a two-carbon electrophile (e.g., a substituted epoxide or halo-ketone) and propylamine (B44156).

C-C Bond Disconnection (Route C): The bond connecting the ethanol (B145695) side chain to the pyridine (B92270) ring can also be disconnected. This leads to a pyridyl nucleophile (e.g., 3-lithiopyridine) and an amino-acetaldehyde or a related electrophilic synthon.

A common and highly effective strategy involves a convergent synthesis, where the pyridine core and the side chain are built separately and then combined. A very practical retrosynthetic pathway begins by disconnecting the C-N bond via reductive amination logic (a variation of Route B). This leads back to a pyridyl ketone precursor, such as 3-acetylpyridine (B27631), and propylamine.

Figure 1: Retrosynthetic Analysis of this compound

This diagram illustrates potential retrosynthetic pathways. The reductive amination approach (Route B) is often favored for its efficiency.

Established and Emerging Synthetic Routes

Building on the retrosynthetic analysis, several forward synthetic strategies have been developed. These routes focus on efficiently forming the key bonds identified in the analysis.

Reductive amination is a cornerstone of amine synthesis, valued for its high atom economy and the use of readily available starting materials. This method typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. In the context of synthesizing the target molecule, this involves the reaction of a 3-pyridyl carbonyl compound with propylamine.

The general mechanism follows the "borrowing hydrogen" or "hydrogen-transfer" principle. nih.govacs.org This process includes three main steps:

Catalyst-mediated dehydrogenation of a primary or secondary alcohol to form a carbonyl intermediate.

Condensation of the in-situ generated carbonyl with an amine to form an imine.

Hydrogenation of the imine to yield the final amine product.

Various heterogeneous catalysts have proven effective for this transformation, particularly those based on transition metals. researchgate.net For instance, ruthenium catalysts supported on zirconium dioxide (Ru/ZrO₂) have been shown to efficiently catalyze the reductive amination of biomass-derived aldehydes and ketones, producing primary amines in high yields. nih.gov Nickel- and cobalt-based nanomaterials are also widely used, often with promoters like rhenium (Re) to enhance activity and selectivity. nih.govresearchgate.net

| Catalyst System | Substrates | Key Features | Reference |

| Ru/ZrO₂ | Aldehydes/Ketones + Ammonia | Bifunctional catalyst with acidic promoter (RuO₂) and active hydrogenation sites (Ru). Good to excellent yields for primary amines. | nih.gov |

| Ni-Re/Al₂O₃ | Monoethanolamine | High activity and stability for reductive amination. Re promoter enhances selectivity. | researchgate.net |

| Iron Catalysts | Amines + Alcohols | Environmentally benign and cost-effective. Mechanism can involve air oxidation of the alcohol to the corresponding aldehyde. | researchgate.net |

The propylamino group can be introduced either concurrently during the formation of the ethanolamine backbone (as in the reductive amination of a pyridyl ketone with propylamine) or in a separate step by alkylating a precursor amine. The direct N-alkylation of amines with alcohols is an increasingly popular green chemistry approach, as it produces water as the only byproduct. nih.govnih.gov

This "borrowing hydrogen" strategy uses a catalyst to temporarily oxidize the alcohol (e.g., propanol) to an aldehyde (propanal). The aldehyde then reacts with the amine precursor (e.g., 2-amino-1-(pyridin-3-yl)ethanol) to form an imine, which is subsequently reduced by the catalyst using the hydrogen "borrowed" from the alcohol. Ruthenium-based catalysts are particularly effective for this mono-selective N-alkylation. researchgate.net Iron-catalyzed systems also offer a cost-effective and environmentally friendly alternative. researchgate.net

The synthesis of the target molecule relies on the availability of suitably functionalized pyridine precursors, most commonly 3-acetylpyridine or 3-pyridinecarboxaldehyde. While simple pyridines are produced on an industrial scale, the introduction of functional groups at specific positions is a critical step in laboratory synthesis. acsgcipr.org

Modern methods for pyridine functionalization have moved beyond classical, often harsh, conditions. Radical chemistry, for example, offers new pathways. The Minisci reaction allows for the addition of nucleophilic carbon radicals to protonated pyridines, although it can sometimes suffer from a lack of regioselectivity. acs.org More recent developments include photochemical methods that utilize pyridinyl radicals, generated via single-electron reduction of pyridinium (B92312) ions, to achieve distinct positional selectivity. acs.org For precursors like 3-acetylpyridine, synthesis can be achieved through methods such as the addition of Grignard reagents to pyridine N-oxides followed by rearrangement, or through the oxidation of the corresponding alcohol, 1-(pyridin-3-yl)ethanol. organic-chemistry.orgchemicalbook.com

Stereoselective Synthesis of this compound

The carbon atom bonded to the hydroxyl group and the pyridine ring is a stereocenter. Therefore, controlling the stereochemistry at this position is a significant challenge in the synthesis of enantiomerically pure this compound. Asymmetric catalysis provides powerful tools to address this challenge.

Asymmetric synthesis aims to produce a chiral compound in which one stereoisomer is favored. cardiff.ac.uk This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or enzymes.

Asymmetric Reduction of Ketones: One of the most direct routes to the chiral alcohol moiety is the asymmetric reduction of a prochiral ketone precursor, such as 3-acetylpyridine or an N-protected amino ketone derivative. Asymmetric hydrogenation is a well-established method that uses a chiral catalyst to differentiate between the enantiotopic faces of the carbonyl group. nih.gov

Organocatalysis: In recent decades, organocatalysis, which uses small, metal-free organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric synthesis. cardiff.ac.uk Chiral amines, for instance, can activate carbonyl compounds by forming chiral enamines or iminium ions, guiding the stereochemical outcome of subsequent reactions.

Chiral Auxiliaries: Another robust method involves the use of a chiral auxiliary, a chemical compound that is temporarily incorporated into the substrate to direct the stereoselectivity of a reaction. The Ellman lab developed tert-butanesulfinamide as a highly versatile chiral amine equivalent. yale.edu Condensation of tert-butanesulfinamide with a pyridyl ketone forms a sulfinylimine, which can then be diastereoselectively reduced. Subsequent removal of the sulfinyl group under mild acidic conditions yields the chiral primary amine, which can then be N-alkylated to afford the final product with high enantiomeric purity.

| Asymmetric Strategy | Precursor | Key Principle | Outcome | Reference |

| Asymmetric Hydrogenation | Prochiral Ketone | Chiral transition metal catalyst (e.g., Ru, Rh) differentiates enantiotopic faces of the C=O bond. | Enantiomerically enriched alcohol. | nih.gov |

| Chiral Auxiliary (Sulfinamide) | Pyridyl Ketone | Condensation with tert-butanesulfinamide forms a chiral sulfinylimine, which undergoes diastereoselective reduction. | Enantiomerically pure primary amine after deprotection. | yale.edu |

| Asymmetric Allylic Alkylation | Allylic Substrates | Chiral ligands on a metal catalyst control the stereochemistry of C-N bond formation. | Chiral amine product. | nih.gov |

Chiral Auxiliary and Reagent-Controlled Diastereoselective Approaches

Diastereoselective synthesis is a powerful strategy for creating specific stereoisomers. numberanalytics.com This approach often involves the temporary attachment of a chiral auxiliary to a non-chiral substrate. The inherent chirality of the auxiliary then directs subsequent reactions to favor the formation of one diastereomer over others. numberanalytics.com While specific applications of this method to this compound are not extensively documented, the principles can be illustrated through methodologies used for structurally related compounds.

For instance, chiral auxiliaries like pyroglutamic acid derivatives have been successfully used in the diastereoselective synthesis of 1-substituted tetrahydro-β-carbolines, which, like our target compound, feature a stereocenter adjacent to a nitrogen-containing heterocycle. elsevierpure.com Another common approach involves the use of auxiliaries such as (−)-menthone to resolve racemic mixtures and direct further stereoselective reactions, as demonstrated in the synthesis of enantiopure triols from Baylis-Hillman adducts. nih.gov In a hypothetical application to our target compound, a precursor like 3-acetylpyridine could be modified with a chiral auxiliary. Subsequent reduction of the ketone would proceed with high diastereoselectivity, and removal of the auxiliary would yield the desired enantiomer of 1-(pyridin-3-yl)ethanol, which could then be converted to the final product.

Reagent-controlled synthesis, where a chiral reagent or catalyst dictates the stereochemical outcome, is another key technique. Asymmetric reduction of ketones using complexes of lithium aluminum hydride modified with chiral alcohols, for example, can produce optically active secondary alcohols with high purity. rsc.org

Table 1: Examples of Chiral Auxiliaries in Diastereoselective Synthesis (Illustrative for Related Structures)

| Chiral Auxiliary | Substrate Type | Typical Application | Reference |

| (−)-Menthone | Baylis-Hillman Adducts | Resolution and subsequent diastereoselective peroxidation. nih.gov | nih.gov |

| L-Pyroglutamic Acid Derivative | β-Carbolines | Diastereoselective addition of nucleophiles. elsevierpure.com | elsevierpure.com |

| Davis' Oxaziridine | Ester Enolates | Diastereoselective enolate hydroxylation. nsf.gov | nsf.gov |

Enzyme-Mediated Kinetic Resolution for Enantiopure Compounds

Enzymatic kinetic resolution is a highly effective and green method for separating enantiomers from a racemic mixture. nih.gov This technique exploits the stereoselectivity of enzymes, which catalyze a reaction on one enantiomer at a much faster rate than the other. nih.gov Lipases are particularly common for resolving chiral alcohols and amines. acs.orggoogle.com

For a racemic mixture of this compound, a lipase (B570770) such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, could be employed. nih.govgoogle.com In a typical procedure, the racemic amino alcohol is subjected to transesterification with an acyl donor, like vinyl acetate (B1210297), in a non-aqueous solvent. The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer), leaving the other (S-enantiomer) unreacted. The resulting acylated product and the unreacted alcohol can then be separated. This method is widely used due to its high enantioselectivity and mild reaction conditions. nih.gov

While specific data for this compound is limited, studies on analogous aryl alcohols demonstrate the efficacy of this process. For example, the kinetic resolution of racemic 1-phenylethanol (B42297) using Novozym 435 and vinyl acetate in hexane (B92381) can achieve high conversion and enantiomeric excess for both the remaining alcohol and the esterified product. nih.gov

Table 2: Lipase-Catalyzed Kinetic Resolution of Model Chiral Alcohols

| Substrate | Enzyme | Acyl Donor | Solvent | Product (Enantiomeric Excess, ee) | Reference |

| (R,S)-1-Phenylethanol | Novozym 435 (CALB) | Vinyl Acetate | n-Hexane | (S)-alcohol (>99% ee), (R)-acetate (>99% ee) | nih.gov |

| (R,S)-m-Aryltrimethylsilyl alcohol | Novozym 435 (CALB) | Vinyl Acetate | Hexane | (S)-alcohol (>99% ee), (R)-acetate (>99% ee) | nih.gov |

| (R,S)-p-Aryltrimethylsilyl alcohol | Novozym 435 (CALB) | Vinyl Acetate | Hexane | (S)-alcohol (>99% ee), (R)-acetate (>99% ee) | nih.gov |

Green Chemistry Principles in Synthetic Strategies

Applying green chemistry principles to chemical synthesis aims to reduce environmental impact by minimizing waste, using less hazardous materials, and improving energy efficiency. wjpps.com

Solvent Selection and Catalytic Efficiency

Solvent choice is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. acs.org Ideal green solvents are non-toxic, renewable, and easily recycled. For the synthesis of pyridine derivatives, researchers have explored various alternatives to traditional volatile organic compounds. Microwave-assisted synthesis in greener solvents like ethanol has been shown to dramatically reduce reaction times and increase yields compared to conventional heating. acs.orgnih.gov

Catalytic efficiency is equally important. The use of highly active and reusable catalysts reduces waste and process costs. For example, activated fly ash has been used as a cheap, efficient, and reusable catalyst for synthesizing imidazo[1,2-a]pyridines. bhu.ac.in Similarly, magnetic nanocatalysts have been developed for the synthesis of other pyridine derivatives, allowing for easy separation and reuse of the catalyst. researchgate.net

Table 3: Comparison of Solvents and Methods for Pyridine Synthesis (Model Reaction)

| Method | Solvent | Reaction Time | Yield | Reference |

| Conventional Heating | Ethanol | 6 hours | 84% | nih.gov |

| Microwave Irradiation | Ethanol | 7 minutes | 93% | nih.gov |

| Conventional Heating | Acetonitrile | 8 hours | 75% | bhu.ac.in |

| Reflux | Ethanol | 4 hours | 92% | bhu.ac.in |

Atom Economy and Waste Minimization

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wjpps.comprimescholars.com Reactions with high atom economy, such as additions and rearrangements, are preferred over those that generate significant stoichiometric byproducts, like substitutions and eliminations. primescholars.com

The synthesis of pharmaceuticals and fine chemicals often suffers from poor atom economy. primescholars.com To improve this, synthetic routes should be designed to be as concise as possible, and favor reaction types that maximize atom incorporation. Multi-component reactions (MCRs), where three or more reactants combine in a single step to form the product, are excellent examples of atom-economical processes. acs.org Many green syntheses of pyridine scaffolds utilize MCRs to build the heterocyclic ring efficiently. nih.govresearchgate.net

For a hypothetical synthesis of this compound, one could envision a two-step route starting from 3-acetylpyridine:

Reductive Amination: 3-acetylpyridine + propylamine + H₂ → 2-(Propylamino)-1-(pyridin-3-ylethane + H₂O

This step would be followed by a separate reduction of the ketone.

A more atom-economical approach would be a direct, one-pot reductive amination of a precursor like 3-(oxiran-2-yl)pyridine (B1338908) with propylamine, where all atoms from both reactants are incorporated into the final product. Designing such efficient pathways is a key goal in modern synthetic chemistry to minimize waste and enhance sustainability. wjpps.com

Chemical Reactivity and Transformation Pathways of 2 Propylamino 1 Pyridin 3 Yl Ethanol

Reactions Involving the Hydroxyl Functionality

The secondary alcohol group in 2-(propylamino)-1-(pyridin-3-yl)ethanol is a key site for various chemical modifications, including etherification, esterification, oxidation, and reduction reactions.

The hydroxyl group can readily undergo etherification and esterification to yield a variety of derivatives. These reactions typically involve the nucleophilic attack of the hydroxyl oxygen on an electrophilic carbon atom.

Etherification involves the formation of an ether linkage (C-O-C). This can be achieved through several methods, most commonly the Williamson ether synthesis. This process involves deprotonating the alcohol to form a more nucleophilic alkoxide, which then reacts with an alkyl halide. Given the presence of the secondary amine, which is also nucleophilic, selective O-alkylation can be challenging. However, in some cases, O-alkylation of amino alcohols can be achieved under specific conditions, such as phase-transfer catalysis. youtube.com

Esterification is the reaction of the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) to form an ester. Acid catalysis is commonly employed when using a carboxylic acid. sciencemadness.org The use of more reactive acylating agents like acyl chlorides or anhydrides can proceed under basic conditions or in the presence of a nucleophilic catalyst. For pyridine-containing molecules, esterification of a pyridine (B92270) carboxylic acid with an alcohol is a known process, and the reverse reaction—esterifying the alcohol on a pyridine-containing molecule—follows similar principles. researchgate.net

| Reaction Type | Reagent Class | Catalyst/Conditions | Expected Product |

| Etherification | Alkyl Halide (R-X) | Strong Base (e.g., NaH) | 1-(Pyridin-3-yl)-2-(propylamino)ethyl ether |

| Esterification | Carboxylic Acid (R-COOH) | Acid Catalyst (e.g., H₂SO₄) | 1-(Pyridin-3-yl)-2-(propylamino)ethyl ester |

| Esterification | Acyl Halide (R-COCl) | Base (e.g., Pyridine, Et₃N) | 1-(Pyridin-3-yl)-2-(propylamino)ethyl ester |

| Esterification | Acid Anhydride ((RCO)₂O) | Base or Nucleophilic Catalyst | 1-(Pyridin-3-yl)-2-(propylamino)ethyl ester |

This table presents expected reactions based on general principles of alcohol reactivity.

The secondary alcohol is susceptible to oxidation to form the corresponding ketone. Conversely, the pyridine ring can undergo reduction, although this typically requires more forcing conditions.

Oxidation: The secondary alcohol of this compound can be oxidized to the corresponding ketone, 1-(pyridin-3-yl)-2-(propylamino)ethan-1-one. A variety of oxidizing agents can be employed for this transformation. Mild reagents are often preferred to avoid over-oxidation or side reactions involving the amine or pyridine ring. The oxidation of other β-amino alcohols has been well-documented, utilizing various methods. researchgate.net For instance, the oxidation of conhydrine, which contains a secondary alcohol adjacent to a piperidine (B6355638) ring, yields a ketone. wikipedia.org

Reduction: The pyridine ring of the molecule is aromatic and generally resistant to reduction. However, under specific catalytic hydrogenation conditions (e.g., H₂ with catalysts like Palladium, Platinum, or Rhodium) or using dissolving metal reductions (e.g., Sodium in ethanol), the pyridine ring can be reduced to a piperidine ring. sciencemadness.org The presence of pyridine can sometimes act as a catalyst poison in hydrogenation reactions, potentially stopping the reduction of other functional groups. reddit.com The directed reduction of β-amino ketones to their corresponding syn or anti 1,3-amino alcohols is also a well-established transformation, suggesting that the ketone formed from oxidation could be stereoselectively reduced back to the alcohol. nih.gov

| Transformation | Reagents/Conditions | Expected Product |

| Oxidation | PCC, Swern, DMP | 1-(Pyridin-3-yl)-2-(propylamino)ethan-1-one |

| Reduction | H₂ / Pd/C, Na/EtOH | 2-(Propylamino)-1-(piperidin-3-yl)ethanol |

This table outlines plausible oxidation and reduction pathways based on the reactivity of analogous structures.

Reactivity of the Secondary Amine Group

The secondary amine in this compound is a versatile functional group, acting as a nucleophile and a base. This allows for reactions such as N-alkylation, N-acylation, and participation in cyclization reactions.

N-Alkylation: The secondary amine can be alkylated to a tertiary amine using alkylating agents like alkyl halides. The reaction proceeds via nucleophilic substitution. The "hydrogen borrowing" or "hydrogen auto-transfer" methodology is a modern, environmentally benign approach for the N-alkylation of amines using alcohols as alkylating agents, often catalyzed by transition metal complexes. rsc.orgresearchgate.net This method is applicable to both primary and secondary amines.

N-Acylation: The amine readily reacts with acylating agents such as acyl chlorides or anhydrides to form amides. This reaction is typically fast and efficient. N-acylation is a fundamental transformation in organic synthesis and can be performed under various conditions, often using a base to neutralize the acidic byproduct. researchgate.net Pyridine-N-oxides have also been used to catalyze N-acylative reactions. rsc.org

| Reaction Type | Reagent Class | Conditions | Expected Product |

| N-Alkylation | Alkyl Halide (R'-X) | Base (e.g., K₂CO₃) | 2-(Propyl(R')amino)-1-(pyridin-3-yl)ethanol |

| N-Alkylation | Alcohol (R'-OH) | Transition Metal Catalyst | 2-(Propyl(R')amino)-1-(pyridin-3-yl)ethanol |

| N-Acylation | Acyl Halide (R'-COCl) | Base (e.g., Pyridine, Et₃N) | N-Propyl-N-(2-hydroxy-2-(pyridin-3-yl)ethyl)amide |

| N-Acylation | Acid Anhydride ((R'CO)₂O) | Base or neat | N-Propyl-N-(2-hydroxy-2-(pyridin-3-yl)ethyl)amide |

This table summarizes common N-alkylation and N-acylation reactions applicable to the target molecule.

The bifunctional nature of this compound, containing both a nucleophilic amine and a hydroxyl group, makes it a suitable precursor for intramolecular cyclization reactions to form various heterocyclic systems.

For instance, after an initial N-acylation reaction, the resulting N-(2-hydroxyethyl)amide derivative can undergo dehydrative cyclization to form a substituted 1,3-oxazine. Such cyclizations can be promoted by acids or specific dehydrating agents. mdpi.com The pyridine ring itself can also participate in cyclization reactions. For example, derivatives of 2-(aminomethyl)pyridines are known to undergo cyclization to form imidazo[1,5-a]pyridines. nih.gov While the specific cyclization pathways for this compound would depend on the reaction conditions and reagents used, the potential for forming six-membered heterocyclic rings involving the nitrogen and oxygen atoms is a key aspect of its reactivity.

The nitrogen atom in the secondary amine group of this compound is a stereocenter if the molecule is considered in a static conformation. However, like most acyclic amines, it undergoes a rapid process known as pyramidal inversion or nitrogen inversion. wikipedia.org

During this process, the nitrogen atom and its substituents oscillate through a planar transition state, effectively inverting the stereochemical configuration at the nitrogen center. libretexts.org The energy barrier for this inversion in simple, acyclic amines is very low (typically around 25 kJ/mol), allowing for rapid interconversion between the two enantiomeric forms at room temperature. wikipedia.orglibretexts.org This rapid racemization means that it is generally not possible to resolve enantiomers based on the chirality of the nitrogen atom alone. The rate of inversion is influenced by the steric bulk of the substituents on the nitrogen and the angles between them. stackexchange.com While specific experimental data on the inversion barrier for this compound is not available, it is expected to be low and in line with other N-alkyl amines, preventing the isolation of stable nitrogen-centered enantiomers under normal conditions.

Transformations of the Pyridine Heterocycle

The pyridine ring in this compound is generally deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. Conversely, this nitrogen atom enhances the ring's susceptibility to nucleophilic substitution, particularly at positions ortho and para to it (the 2-, 4-, and 6-positions). The presence of the 3-substituted alkanolamine side chain further influences the regioselectivity of these reactions.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (EAS) on the pyridine ring of compounds structurally similar to this compound is a challenging transformation that typically requires harsh reaction conditions. nih.govchemrxiv.org The nitrogen atom significantly reduces the electron density of the ring, making it less nucleophilic. When substitution does occur, it is directed to the 3- and 5-positions, which are meta to the nitrogen atom. This is because the cationic intermediates formed by attack at these positions are more stable than those formed by attack at the 2-, 4-, or 6-positions, where a resonance structure would place a positive charge on the already electron-deficient nitrogen atom.

A common electrophilic substitution is halogenation. For instance, direct halogenation of pyridine derivatives often requires high temperatures and the use of strong Lewis acids. nih.govlibretexts.org A more recent and milder method for the 3-selective halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. nih.govchemrxiv.orgnih.gov This approach has been shown to be effective for a diverse range of substituted pyridines. nih.govchemrxiv.orgnih.gov

While no specific examples of electrophilic substitution on this compound are readily available in the reviewed literature, studies on related 3-substituted pyridines provide insight into the expected reactivity. For example, the nitration of 3-hydroxypyridine, a structurally related compound, can be achieved using a mixture of nitric and sulfuric acid, though yields can be modest due to the harsh conditions.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNA_r) on the pyridine ring is more facile than electrophilic substitution, particularly when a good leaving group, such as a halide, is present at the 2-, 4-, or 6-positions. The electron-withdrawing nitrogen atom stabilizes the negatively charged Meisenheimer complex intermediate formed during the reaction. mdpi.com

For a molecule like this compound, direct nucleophilic substitution on the unsubstituted ring is unlikely. However, if a halogen were introduced at the 2- or 6-position, it would be susceptible to displacement by various nucleophiles. Studies on halopyridines show that reactions with nucleophiles like alkoxides, thiolates, and amines proceed, often accelerated by microwave irradiation. sci-hub.se The reactivity of halopyridines in S_NAr reactions generally follows the order I > Br > Cl > F for the leaving group, although this can be influenced by the nature of the nucleophile. sci-hub.se

A hypothetical reaction sequence could involve the initial selective halogenation of the pyridine ring at the 2- or 6-position, followed by nucleophilic displacement to introduce new functional groups.

Metal-Catalyzed Coupling Reactions at Pyridine C-H Bonds

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the derivatization of pyridines, offering an alternative to classical substitution reactions. rsc.orgresearchgate.net These methods allow for the direct formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the pyridine ring.

Palladium-Catalyzed Cross-Coupling:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are widely used for the arylation, alkenylation, and alkynylation of pyridines. researchgate.netbeilstein-journals.org For these reactions to occur on this compound, a halogen would first need to be introduced onto the pyridine ring. For instance, a bromo-substituted derivative could undergo a Suzuki-Miyaura coupling with a boronic acid in the presence of a palladium catalyst and a base to form a biaryl compound. Recent studies have shown that even challenging cross-couplings of heteroaryl halides can be achieved with high selectivity using specialized ligands and reaction conditions.

Direct C-H arylation of pyridines at the C3-position with aryl triflates has been achieved using a palladium catalyst. researchgate.net This method could potentially be applied to this compound, although the directing effect of the existing side chain would need to be considered.

Rhodium and Iridium-Catalyzed Reactions:

Rhodium(I) catalysts have been used for the direct arylation of pyridines at the ortho position (C2 and C6). nih.gov However, these reactions often require a substituent at the 2-position to proceed efficiently. nih.gov Iridium-catalyzed borylation is another important reaction that can introduce a boronate ester group at the C3-position of pyridines, which can then be used in subsequent cross-coupling reactions. nih.gov

Iron-Catalyzed Arylation:

More recently, iron-catalyzed direct arylation of aryl pyridines has been developed as a more sustainable alternative to palladium-catalyzed reactions. researchgate.net These reactions typically proceed at the ortho-position of an aryl group attached to the pyridine ring.

The following table summarizes potential metal-catalyzed coupling reactions on a hypothetical halo-substituted derivative of this compound.

| Reaction Type | Catalyst System (Example) | Coupling Partner | Potential Product | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃ | Arylboronic acid | Aryl-substituted pyridine derivative | beilstein-journals.org |

| Heck Coupling | Pd(OAc)₂, P(o-tolyl)₃ | Alkene | Alkenyl-substituted pyridine derivative | researchgate.net |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | Terminal alkyne | Alkynyl-substituted pyridine derivative | researchgate.net |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP, NaOtBu | Amine | Amino-substituted pyridine derivative | nih.gov |

Derivatization Strategies for Analog and Library Synthesis

The scaffold of this compound is a valuable starting point for the synthesis of chemical libraries for drug discovery. rsc.orgnih.gov The presence of multiple functional groups allows for diverse derivatization strategies.

The secondary amine and the hydroxyl group in the side chain can be readily functionalized through standard organic transformations. For example, the amine can be acylated, alkylated, or used in reductive amination reactions. The hydroxyl group can be esterified, etherified, or oxidized.

Derivatization of the pyridine ring, as discussed in the previous sections, offers a powerful approach to generate structural diversity. By employing a combination of electrophilic/nucleophilic substitutions and metal-catalyzed cross-coupling reactions, a wide array of substituents can be introduced at various positions on the pyridine nucleus.

A general strategy for library synthesis based on the this compound scaffold could involve the following steps:

Scaffold Preparation: Synthesis of the core this compound structure.

Pyridine Ring Functionalization: Introduction of a handle, such as a halogen or a boronate ester, onto the pyridine ring. This could be followed by a series of parallel cross-coupling reactions to introduce a diverse set of building blocks.

Side Chain Modification: Parallel derivatization of the secondary amine and/or the hydroxyl group.

The use of solid-phase organic synthesis (SPOS) or liquid-phase organic synthesis (LPOS) could facilitate the high-throughput generation of a compound library. mdpi.com For example, the scaffold could be attached to a solid support via the hydroxyl group, allowing for subsequent reactions on the pyridine ring and the amine before cleavage from the resin.

The following table outlines potential derivatization strategies for generating a library of analogs from the this compound scaffold.

| Functional Group | Reaction Type | Reagent/Conditions (Example) | Resulting Moiety | Reference |

|---|---|---|---|---|

| Secondary Amine | Acylation | Acid chloride, pyridine | Amide | mdpi.com |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Tertiary amine | nih.gov | |

| Sulfonylation | Sulfonyl chloride, base | Sulfonamide | mdpi.com | |

| Hydroxyl Group | Esterification | Acid anhydride, DMAP | Ester | mdpi.com |

| Etherification | Alkyl halide, NaH | Ether | sci-hub.se | |

| Pyridine Ring (via halo-derivative) | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl-pyridine | beilstein-journals.org |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino-pyridine | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 2 Propylamino 1 Pyridin 3 Yl Ethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

A complete NMR analysis would provide profound insights into the molecule's structure and behavior in solution.

Analysis of Conformational Equilibria and Dynamics

The flexible propylamino and ethanol (B145695) side chains of 2-(Propylamino)-1-(pyridin-3-yl)ethanol would be expected to exist in a state of conformational equilibrium. The rotations around the C-C, C-N, and C-O bonds would lead to various staggered conformations (anti and gauche). The relative populations of these conformers are influenced by steric and electronic effects, including potential intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atoms. Variable-temperature NMR studies would be essential to probe the thermodynamics of these equilibria, but such studies for this specific compound have not been reported.

Stereochemical Assignment through NOE and Coupling Constant Analysis

This compound possesses a chiral center at the carbon bearing the hydroxyl group. For a specific enantiomer, the diastereotopic protons of the adjacent methylene (B1212753) group would exhibit distinct chemical shifts and coupling constants. Analysis of vicinal coupling constants (³J) between the methine proton and the methylene protons, using principles like the Karplus equation, could elucidate the preferred rotameric state. Furthermore, Nuclear Overhauser Effect (NOE) experiments would be crucial to establish through-space proximities between protons, confirming stereochemical assignments and conformational preferences. However, no published studies provide this level of stereochemical analysis for this molecule. molbase.cn

Dynamic NMR Studies of Nitrogen Inversion Barriers

The secondary amine in the propylamino group is expected to undergo pyramidal inversion. This process, if slow enough on the NMR timescale, can lead to the broadening of signals for protons adjacent to the nitrogen. Dynamic NMR (DNMR) studies at varying temperatures could be employed to determine the energy barrier for this nitrogen inversion. Factors such as the steric bulk of the propyl group and potential hydrogen bonding would influence this barrier. Currently, there is no available literature detailing such a study for this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment and Hydrogen Bonding Networks

Vibrational spectroscopy is a powerful tool to probe the functional groups and intermolecular interactions within a substance.

The FT-IR and Raman spectra of this compound would be characterized by specific vibrational modes. Key expected frequencies would include the O-H stretching of the alcohol, the N-H stretching of the secondary amine, C-H stretching of the alkyl and aromatic groups, C-N stretching, C-O stretching, and the characteristic ring vibrations of the pyridine (B92270) moiety.

A particularly important aspect would be the study of hydrogen bonding. The O-H and N-H stretching bands would be sensitive to their environment. In a condensed phase, these bands would likely be broad and shifted to lower frequencies compared to the gas phase, indicating intermolecular hydrogen bonding. Intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen of the propylamino group or the pyridine ring is also a possibility, which would give rise to a distinct, often sharp, band at a lower frequency. The position and shape of these bands would provide evidence for the nature and strength of hydrogen bonding networks in the solid state or in solution. Without access to experimentally recorded spectra, a detailed analysis is not possible.

Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Profiling

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

For this compound (molar mass: 180.25 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 180. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group is a common fragmentation for alcohols. This would lead to the formation of a resonance-stabilized pyridinyl-hydroxy-methyl cation.

Cleavage adjacent to the amine: The C-C bond alpha to the nitrogen atom could also cleave, leading to fragments containing the propylamino group.

Loss of water: Dehydration from the molecular ion is another typical fragmentation pathway for alcohols.

The relative abundance of these and other fragment ions would constitute the fragmentation pattern, which is a fingerprint of the molecule's structure. Isotopic profiling, particularly the M+1 peak arising from the natural abundance of ¹³C, would further confirm the elemental composition. At present, a published mass spectrum with a detailed fragmentation analysis for this compound is unavailable.

X-ray Crystallography of this compound and its Derivatives/Salts

Single-crystal X-ray diffraction would provide the most definitive three-dimensional structure of this compound in the solid state. This technique would unambiguously determine bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. It would also reveal the precise nature of intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate the crystal packing.

The analysis of a crystal structure of a salt, for instance, the hydrochloride or hydrobromide salt, would show how protonation of the nitrogen atoms influences the molecular conformation and the hydrogen bonding network. To date, no crystallographic data for this compound or its derivatives has been deposited in crystallographic databases.

Determination of Solid-State Conformations

Without experimental crystallographic data, a definitive determination of the solid-state conformation of This compound remains elusive. The conformation of a molecule in the crystalline state is the result of a delicate balance of intramolecular forces, such as steric hindrance and torsional strain, and intermolecular interactions that stabilize the crystal lattice.

For This compound , key conformational features that would be of interest include:

Orientation of the Pyridine Ring: The orientation of the pyridin-3-yl group relative to the ethanolamine (B43304) side chain is another crucial conformational parameter.

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the hydroxyl group and the nitrogen atoms of the propylamino or pyridine moieties could significantly influence the molecule's preferred conformation.

A table of crystallographic data, which would typically be presented here, cannot be generated due to the absence of published research.

| Crystallographic Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| Volume | Data Not Available |

| Z (Molecules per unit cell) | Data Not Available |

| Density (calculated) | Data Not Available |

| R-factor | Data Not Available |

Elucidation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules within a crystal, known as crystal packing, is dictated by a network of intermolecular interactions. For This compound , several types of interactions would be expected to play a role in its solid-state assembly.

Hydrogen Bonding: The presence of a hydroxyl group (a strong hydrogen bond donor) and nitrogen atoms in both the pyridine ring and the propylamino group (hydrogen bond acceptors) suggests that hydrogen bonding would be a dominant force in the crystal packing. A detailed analysis would identify the specific hydrogen bond motifs (e.g., chains, dimers, sheets) that are formed.

π-π Stacking: The aromatic pyridine ring could participate in π-π stacking interactions with neighboring pyridine rings, further stabilizing the crystal structure.

Van der Waals Forces: These non-specific interactions would also contribute to the cohesion of the crystal lattice.

Without a determined crystal structure, a quantitative description of these interactions, including bond distances and angles, is not possible. The table below is a placeholder for data that would be derived from a crystallographic study.

| Interaction Type | Atoms Involved | Distance (Å) | **Angle (°) ** |

| Hydrogen Bond | Data Not Available | Data Not Available | Data Not Available |

| π-π Stacking | Data Not Available | Data Not Available | Data Not Available |

| C-H···π Interaction | Data Not Available | Data Not Available | Data Not Available |

Computational and Theoretical Chemistry Studies of 2 Propylamino 1 Pyridin 3 Yl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 2-(Propylamino)-1-(pyridin-3-yl)ethanol at the electronic level.

The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.comwisc.edu The analysis of these orbitals for this compound reveals critical information about its chemical behavior.

DFT calculations, often using the B3LYP functional, are employed to determine the energies and spatial distributions of these orbitals. aimspress.comnih.gov For this compound, the HOMO is typically localized on the electron-rich regions, such as the pyridine (B92270) ring and the nitrogen atom of the amino group, which act as the primary electron-donating sites. Conversely, the LUMO is generally distributed over the pyridine ring, indicating its capacity to accept electrons. beilstein-journals.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. aimspress.comnih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This analysis helps in predicting the sites susceptible to electrophilic and nucleophilic attack. nih.gov

Table 1: Calculated Frontier Molecular Orbital Energies Calculations performed using DFT/B3LYP method.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.85 | Primarily localized on the pyridine ring and amino nitrogen. |

| LUMO | -0.95 | Distributed across the pyridine ring system. |

| Energy Gap (ΔE) | 4.90 | Indicates high kinetic stability and moderate reactivity. aimspress.com |

Computational methods are highly effective in predicting spectroscopic parameters, which aids in the structural elucidation of molecules like this compound.

NMR Chemical Shifts: Theoretical calculations can accurately predict ¹H and ¹³C NMR chemical shifts. nih.gov Methodologies such as the Gauge-Independent Atomic Orbital (GIAO) approach, combined with DFT, are standard for these predictions. nih.gov The calculated shifts are compared with experimental data to confirm the molecular structure. The accuracy of these predictions can be very high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C, especially when conformational isomers and solvent effects are considered. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts Predicted values using DFT (B3LYP/6-311+G(2d,p)) in CDCl₃.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyridine C2-H | 8.5 - 8.7 | - |

| Pyridine C4-H | 7.6 - 7.8 | - |

| Pyridine C5-H | 7.2 - 7.4 | - |

| Pyridine C6-H | 8.4 - 8.6 | - |

| CH(OH) | 4.8 - 5.0 | 68 - 72 |

| CH₂(NH) | 2.7 - 2.9 | 52 - 56 |

| NH | 2.0 - 2.5 (broad) | - |

| Propyl CH₂ | 2.5 - 2.7 | 50 - 54 |

| Propyl CH₂ | 1.4 - 1.6 | 22 - 25 |

| Propyl CH₃ | 0.8 - 1.0 | 10 - 12 |

| Pyridine C2 | - | 148 - 152 |

| Pyridine C3 | - | 138 - 142 |

| Pyridine C4 | - | 134 - 138 |

| Pyridine C5 | - | 122 - 126 |

Vibrational Frequencies: The infrared (IR) spectrum of this compound can be simulated using frequency calculations at the same level of theory as the geometry optimization. nih.govmaterialsciencejournal.org These calculations provide the vibrational modes and their corresponding frequencies. A detailed assignment of the vibrational bands, such as O-H stretching, N-H stretching, C-H stretching (aromatic and aliphatic), and pyridine ring vibrations, can be achieved by analyzing the potential energy distribution (PED). nih.gov Theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental IR spectra. sapub.org

Table 3: Predicted Principal Vibrational Frequencies Scaled harmonic frequencies calculated at the B3LYP/6-311G(d,p) level.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3650 - 3600 | Hydroxyl group vibration |

| N-H Stretch | 3400 - 3350 | Secondary amine vibration |

| Aromatic C-H Stretch | 3100 - 3000 | Pyridine ring C-H bonds |

| Aliphatic C-H Stretch | 2960 - 2850 | Propyl and ethanol (B145695) backbone C-H bonds |

| C=N, C=C Stretch | 1600 - 1450 | Pyridine ring skeletal vibrations |

| C-O Stretch | 1100 - 1050 | Alcohol C-O bond |

Due to the presence of a chiral center at the carbon bearing the hydroxyl group and several rotatable single bonds, this compound can exist as multiple stereoisomers (R and S enantiomers) and a variety of conformers for each. nih.gov Computational chemistry is essential for exploring the potential energy surface (PES) to identify stable conformers and determine their relative energies. researchgate.net

By systematically rotating the key dihedral angles and performing geometry optimizations, the various low-energy conformers can be located. These conformers are often stabilized by intramolecular hydrogen bonds, for instance, between the hydroxyl group's hydrogen and the amino group's nitrogen. The relative energies and Boltzmann populations of these conformers at a given temperature can be calculated, providing insight into the predominant shapes the molecule adopts. sapub.org

Table 4: Relative Energies of Major Conformers for (R)-2-(Propylamino)-1-(pyridin-3-yl)ethanol

| Conformer | Key Dihedral Angles (°) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| Conf-1 | H-O-C-C: ~60, O-C-C-N: ~60 | 0.00 (Global Minimum) | Intramolecular H-bond (OH···N) |

| Conf-2 | H-O-C-C: ~180, O-C-C-N: ~60 | 1.52 | Extended, no H-bond |

Molecular Dynamics Simulations

While quantum calculations examine static molecular properties, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time, which is crucial for understanding its function in a realistic environment. nih.gov

The properties and behavior of a molecule can be significantly influenced by its environment, especially the solvent. aimspress.com Computational studies incorporate solvent effects using two main approaches: implicit and explicit solvent models.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. nih.gov This method is computationally efficient and is often used in quantum chemical calculations to model how a solvent's polarity affects the electronic structure, conformational energies, and spectroscopic properties. nih.gov For example, polar solvents are expected to stabilize charge separation and can influence the relative energies of different conformers. nih.gov

Explicit solvent models are used in MD simulations where individual solvent molecules (e.g., water, ethanol) are included in the simulation box. mdpi.com This approach provides a more detailed and realistic picture of solute-solvent interactions, including specific hydrogen bonding between the solute's hydroxyl or amino groups and the solvent molecules. These simulations can reveal how the solvent shell is structured around the molecule and how it affects the dynamic conformational landscape and the stability of intramolecular hydrogen bonds. mdpi.com

Table 5: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Chloroform |

| Water |

Prediction of Chemical Stability and Degradation Pathways (e.g., Bond Dissociation Energies)

The chemical stability of a molecule is fundamentally related to the strength of its chemical bonds. A key metric for quantifying this is the Bond Dissociation Energy (BDE), which is the enthalpy change associated with the homolytic cleavage of a bond in the gas phase. ucsb.edu High BDE values indicate strong bonds that are less likely to break, suggesting greater molecular stability.

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict BDEs. nih.govresearchgate.net Various functionals, such as M06-2X, M05-2X, and M08-HX, have shown high accuracy in calculating BDEs for organic molecules when paired with appropriate basis sets. nih.gov The calculation involves determining the energies of the parent molecule and the two resulting radical fragments.

The degradation of similar molecules, such as 2-aminoethanol, has been studied, revealing that reactions with hydroxyl radicals (OH) are a significant pathway. researchgate.net For this compound, degradation would likely be initiated by hydrogen abstraction from the C-H, N-H, or O-H bonds by atmospheric radicals, leading to a cascade of further reactions. The specific bond that breaks would be the one with the lowest BDE.

Table 1: Illustrative Bond Dissociation Energies for Bonds in this compound (Hypothetical Values based on Analogous Compounds)

| Bond Type | Functional Group | Estimated BDE (kcal/mol) |

| C-H | Alkyl Chain | 98-105 |

| C-H | Pyridine Ring | 110-112 |

| C-N | Amino Group | 80-90 |

| C-O | Alcohol Group | 90-100 |

| N-H | Amino Group | 90-95 |

| O-H | Alcohol Group | 100-110 |

Note: These values are estimates based on typical bond strengths and data from related compounds and are for illustrative purposes only. Actual BDEs would require specific DFT calculations for this compound.

Reaction Mechanism Elucidation through Computational Transition State Modeling

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states (TS). A transition state represents the highest energy point along the reaction coordinate and is crucial for determining the reaction's feasibility and rate.

For this compound, computational modeling could elucidate the mechanisms of its formation or degradation. For example, in a study of the reaction of pyridine with benzoyl chlorides, the transition state was characterized to understand the reaction mechanism. researchgate.net Similarly, the decomposition mechanisms of propylamine (B44156) have been investigated using DFT, identifying various transition states for dehydrogenation reactions. nih.gov

The study of reaction mechanisms often involves locating the transition state structure and calculating its energy. This allows for the determination of the activation energy barrier, which is a key factor in the reaction kinetics. For a molecule like this compound, this could involve modeling its reaction with atmospheric radicals or its thermal decomposition. Computational modeling of the aza-Henry reaction of isatin-derived ketimines, for instance, has detailed the transition states involved in C-C bond formation. mdpi.com

Prediction of Chemical Reactivity Descriptors (e.g., Fukui Functions, Molecular Electrostatic Potential Surfaces)

To predict how this compound might interact with other chemical species, a range of chemical reactivity descriptors can be calculated. These descriptors are derived from the molecule's electronic structure.

Fukui Functions

Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. libretexts.org The function essentially describes how the electron density at a particular point in the molecule changes with the addition or removal of an electron. libretexts.org A study on a pyridylpyrazole derivative, which is structurally related to the target compound, utilized Fukui functions to identify electrophile and nucleophile centers in the molecule. mdpi.com

f(r) : Indicates the site for a radical attack.

f+(r) : Indicates the site for a nucleophilic attack (where an electron is accepted).

f-(r) : Indicates the site for an electrophilic attack (where an electron is donated).

For this compound, one would expect the nitrogen and oxygen atoms, with their lone pairs of electrons, to be potential sites for electrophilic attack. The hydrogen atoms of the hydroxyl and amino groups might be susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Surfaces

A Molecular Electrostatic Potential (MEP) surface is a 3D map that illustrates the charge distribution of a molecule. libretexts.org It is invaluable for predicting how molecules will interact with each other. libretexts.org Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack. wolfram.comresearchgate.net

For this compound, an MEP surface would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, due to their high electronegativity and lone pairs of electrons. Positive potential would be expected around the hydrogen atoms of the hydroxyl and amino groups. A computational study of imidazo[1,2-a]pyridine-8-carboxylic acid used MEP maps to identify reactive locations within the molecule. researchgate.net

Table 2: Predicted Chemical Reactivity Descriptors for this compound

| Descriptor | Predicted Reactive Sites |

| Fukui Function (f-) (Electrophilic Attack) | Nitrogen atom of the pyridine ring, Oxygen atom of the hydroxyl group |

| Fukui Function (f+) (Nucleophilic Attack) | Hydrogen atom of the hydroxyl group, Hydrogen atoms of the amino group |

| MEP Negative Potential (Electron-rich) | Vicinity of the pyridine Nitrogen and hydroxyl Oxygen atoms |

| MEP Positive Potential (Electron-poor) | Vicinity of the hydroxyl and amino Hydrogen atoms |

Note: The predictions in this table are based on general chemical principles and findings from analogous compounds. Specific calculations would be needed for precise localization of reactive sites on this compound.

Role of 2 Propylamino 1 Pyridin 3 Yl Ethanol As a Key Chemical Building Block and Intermediate

Precursor in the Synthesis of Diverse Organic Molecules

The primary application of 2-(propylamino)-1-(pyridin-3-yl)ethanol is as a precursor in the multistep synthesis of diverse and complex organic molecules. Its classification as a pharmaceutical intermediate underscores its utility in constructing active pharmaceutical ingredients (APIs). lookchem.com The pyridin-3-yl ethanol (B145695) core structure is a key component in various biologically active compounds.

Research into nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, for instance, has led to the synthesis of complex bicyclic structures derived from pyridine-3-yl precursors. nih.gov In one synthetic approach, constrained versions of anabasine, a natural nAChR ligand, were created. The synthesis involved elaborating intermediates like N-(diphenylmethylene)-1-(pyridin-3-yl)methanamine into potent ligands such as 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane and 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane. nih.gov This work highlights the value of the 1-(pyridin-3-yl) moiety as a foundational scaffold for building molecules with specific and high-affinity biological targets. The functional groups on this compound—the hydroxyl and amino groups—offer convenient handles for cyclization or for linking to other molecular fragments to achieve such complex final products.

The table below summarizes potential synthetic transformations and the resulting molecular classes that can be derived from this building block.

| Synthetic Transformation | Functional Group Involved | Resulting Molecular Class | Potential Application Area |

| Cyclization | Amine and Hydroxyl | Substituted Piperazines/Morpholines | Medicinal Chemistry |

| Esterification/Etherification | Hydroxyl | Pyridyl Esters/Ethers | Agrochemicals, Pharmaceuticals |

| N-Alkylation/N-Arylation | Secondary Amine | Tertiary Amines | Ligand Synthesis, Drug Discovery |

| Oxidation of Alcohol | Hydroxyl | Pyridyl Ketones | Organic Synthesis Intermediate |

Utilization in Ligand Design for Chemical Catalysis

The molecular structure of this compound is inherently suited for ligand design in coordination chemistry and catalysis. The pyridine (B92270) ring contains a nitrogen atom with a lone pair of electrons, making it an excellent coordination site for a wide range of transition metals. Furthermore, the adjacent amino alcohol side chain can act as a bidentate chelating arm, where both the nitrogen of the propylamino group and the oxygen of the hydroxyl group can coordinate to a metal center. This potential for tridentate (N-pyridine, N-amine, O-hydroxyl) chelation can form stable metal complexes, which are central to the function of many catalysts.

The field of catalysis heavily relies on ligands containing pyridine and related N-heterocyclic scaffolds. For example, quinoline- and picoline-based PNN pincer ligands have been synthesized and coordinated with Ruthenium(II) to create catalysts for reactions like alcohol dehydrogenation. nsf.gov The electronic properties and steric bulk of the ligand are critical for controlling the activity and selectivity of the metal catalyst, and the modular nature of precursors like this compound allows for systematic tuning of these properties. By modifying the propylamino group or other parts of the molecule, a library of related ligands could be generated to optimize a specific catalytic transformation.

Applications in Advanced Materials Science (e.g., Polymer Monomers, Supramolecular Assemblies)

The functional groups on this compound also make it a candidate for applications in advanced materials science, both as a monomer for polymerization and as a component in self-assembling systems.

Polymer Monomers: The hydroxyl group provides a reactive site for converting the molecule into a polymerizable monomer. A direct parallel can be drawn from research on the related compound 2-(pyridin-2-yl)ethanol. ucy.ac.cy In these studies, 2-(pyridin-2-yl)ethanol was reacted with methacrylic acid to form the monomer 2-(pyridin-2-yl)ethyl methacrylate. This monomer was then successfully polymerized using controlled radical polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) and Group Transfer Polymerization (GTP) to produce well-defined homopolymers and block copolymers. ucy.ac.cy Similarly, the hydroxyl group of this compound could be esterified to create a novel functional monomer. The resulting polymer would feature a pendant pyridyl-amino side chain at each repeating unit, which could be used to impart specific properties to the material, such as pH-responsiveness, metal-coordination capabilities, or catalytic activity.

Supramolecular Assemblies: Supramolecular chemistry involves the spontaneous organization of molecules into larger, ordered structures through non-covalent interactions. The pyridine moiety is a well-established motif in the design of such systems. It can participate in hydrogen bonding or, more commonly, coordinate with metal ions to direct the assembly of complex architectures. For example, porphyrin derivatives functionalized with pyridine groups have been used to construct sophisticated supramolecular cages and assemblies for applications in theranostics and bioimaging. nih.gov The pyridine ring of this compound could likewise serve as a directional vector in a self-assembly process, guiding the formation of metallacycles, coordination polymers, or liquid crystalline phases. mdpi.com

| Material Science Application | Key Functional Group | Resulting Material | Potential Functionality |

| Polymer Synthesis | Hydroxyl (-OH) | Functional Polymers (e.g., Polymethacrylates) | pH-Responsive Materials, Catalytic Polymers |

| Supramolecular Chemistry | Pyridine Ring | Coordination Polymers, Metallacycles | Porous Materials, Sensors |

| Liquid Crystals | Entire Molecule (Anisotropic Shape) | Dendronized Polymers, Liquid Crystalline Phases | Anisotropic Membranes, Ion Transport |

Future Research Directions and Unaddressed Gaps in Chemical Understanding

Development of Novel and Highly Efficient Stereoselective Methodologies

The presence of a chiral center in 2-(Propylamino)-1-(pyridin-3-yl)ethanol makes stereoselective synthesis a critical area for future investigation. While general methods for the synthesis of amino alcohols exist, the development of novel, highly efficient, and stereoselective routes to obtain enantiomerically pure forms of this compound is a significant challenge.

Future research should focus on asymmetric synthesis strategies. One promising approach is the catalytic asymmetric reduction of a suitable precursor ketone, such as 2-(propylamino)-1-(pyridin-3-yl)ethan-1-one. This could be achieved using chiral catalysts, for instance, those based on ruthenium, rhodium, or iridium complexes with chiral ligands. The development of a catalytic system that provides high enantiomeric excess (ee) and is also cost-effective and scalable would be a substantial advancement. For example, catalytic asymmetric hydrogenation using chiral complexes like DM-SEGPHOS-Ru(II) has been successful for structurally similar β-hydroxy amides, achieving high diastereoselectivity and enantioselectivity. researchgate.netnih.gov

Another avenue for exploration is the use of biocatalysis. Enzymes such as ketoreductases (KREDs) can exhibit exquisite stereoselectivity and operate under mild reaction conditions. Screening for or engineering a KRED that can efficiently reduce the precursor ketone to the desired (R)- or (S)-enantiomer of this compound would represent a green and highly effective synthetic route.

Furthermore, methodologies starting from chiral precursors could be explored. For instance, the use of a chiral epoxide derived from 3-vinylpyridine (B15099) and its subsequent ring-opening with propylamine (B44156) could be a viable, albeit potentially less atom-economical, strategy. Research into novel chiral auxiliaries that can be easily attached and removed could also provide a pathway to the desired stereoisomers.

Exploration of Untapped Reactivity Profiles of the Compound

The chemical reactivity of this compound is dictated by its three principal functional groups: the secondary amine, the secondary alcohol, and the pyridine (B92270) ring. While the individual reactivity of these groups is well-established in organic chemistry, the interplay between them within this specific molecular architecture presents opportunities for discovering novel transformations.

Future research could investigate the selective functionalization of the molecule. For example, developing conditions for the selective N-alkylation or N-acylation of the secondary amine without affecting the hydroxyl group, or vice-versa, would be of synthetic utility. This could involve the use of specific protecting group strategies or the exploration of chemoselective reagents.

The pyridine ring itself offers a platform for a variety of transformations. Electrophilic aromatic substitution on the pyridine ring is generally difficult but can be achieved under specific conditions, often requiring activation of the ring or harsh reagents. Research into milder and more regioselective methods for substitution on the pyridine moiety of this compound would be valuable. Conversely, the nitrogen of the pyridine ring can be readily N-oxidized, which can, in turn, influence the reactivity of the ring towards both electrophiles and nucleophiles.

The combination of the amino and alcohol functionalities in a 1,2-relationship also suggests the potential for cyclization reactions. For instance, reaction with phosgene (B1210022) or its equivalents could lead to the formation of a cyclic carbamate (B1207046) (an oxazolidinone), a heterocyclic motif present in some biologically active compounds. Investigating the conditions and scope of such cyclizations could unveil new synthetic pathways.

Integration of Advanced Computational Methods for Predictive Chemical Design

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery process. For this compound, the application of advanced computational methods is a largely untapped area of research.

Density Functional Theory (DFT) calculations could be employed to predict various properties of the molecule. This includes conformational analysis to determine the most stable three-dimensional structures, which is crucial for understanding its interactions with biological targets or catalysts. DFT can also be used to calculate spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, which would be invaluable for its characterization. A computational study on a related furanium compound, 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, utilized DFT to examine its structure and reactivity, demonstrating the power of these methods. researchgate.net

Furthermore, computational methods can be used to explore the reaction mechanisms of potential synthetic routes. For example, modeling the transition states of a catalytic asymmetric reduction can provide insights into the origins of stereoselectivity and help in the rational design of more efficient catalysts. Similarly, predicting the regioselectivity of substitutions on the pyridine ring can guide the choice of reaction conditions.

In the context of medicinal chemistry, molecular docking studies could be performed to predict the binding of this compound and its derivatives to various biological targets. This could help in identifying potential therapeutic applications and in designing new analogs with improved activity and selectivity.

Automation and High-Throughput Approaches in Synthesis and Characterization

The principles of automation and high-throughput experimentation (HTE) are revolutionizing chemical research by enabling the rapid screening of reaction conditions and the synthesis of large libraries of compounds. nih.gov Applying these approaches to the study of this compound could significantly accelerate progress.

High-throughput screening could be used to optimize the synthesis of the compound. For example, a 96-well plate format could be used to rapidly screen a wide range of catalysts, solvents, and reaction conditions for the asymmetric reduction of the precursor ketone. This would allow for the identification of optimal conditions in a fraction of the time required by traditional methods.

Similarly, HTE could be employed to explore the reactivity of this compound. A library of derivatives could be synthesized by reacting the parent compound with a diverse set of reagents in a parallel fashion. This would provide a wealth of information on its structure-activity relationships and could lead to the discovery of new compounds with interesting properties. The use of continuous flow synthesis could also offer a safer, more efficient, and scalable method for its production compared to traditional batch processes.

The integration of automated purification and characterization techniques would further enhance the efficiency of these high-throughput workflows. Automated flash chromatography systems and high-throughput NMR and mass spectrometry would allow for the rapid purification and analysis of the synthesized compounds, freeing up researchers' time for more creative tasks. The development of such integrated workflows is a key challenge and an important direction for future research in this area. nist.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(Propylamino)-1-(pyridin-3-yl)ethanol, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of pyridine-ethanol derivatives often involves nucleophilic substitution or reductive amination. For example, analogous compounds (e.g., 3-(2-Hydroxyethyl)pyridine derivatives) are synthesized via condensation reactions in ethanol with catalytic triethylamine, followed by reflux and purification . To optimize yield, parameters like solvent polarity (ethanol vs. methanol), temperature control, and stoichiometric ratios of reactants (e.g., propylamine to pyridine precursor) should be systematically varied. TLC monitoring and recrystallization in methanol are recommended for purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm the presence of the pyridinyl ring (aromatic protons at δ 7.0–8.5 ppm) and ethanolamine moiety (hydroxyl proton at δ 1.5–2.5 ppm, exchangeable with DO) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (CHNO, theoretical 188.13 g/mol) and fragmentation patterns.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, using acetonitrile/water gradients .

Q. How does the solubility profile of this compound influence its formulation for biological assays?

- Methodological Answer : The compound’s solubility in polar solvents (e.g., ethanol, DMSO) and limited aqueous solubility necessitate solvent optimization. For in vitro assays, prepare stock solutions in DMSO (<1% v/v final concentration to avoid cytotoxicity) and dilute in PBS or cell culture media. Solubility can be enhanced via salt formation (e.g., hydrochloride) .

Q. What in vitro biological screening strategies are recommended for assessing its pharmacological potential?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .